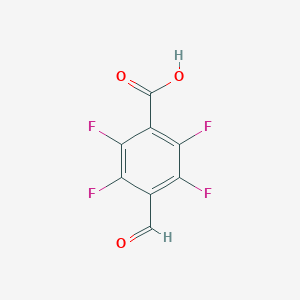

2,3,5,6-Tetrafluoro-4-formylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h1H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBNSMCHGKYMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-formylbenzoic acid: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFFA), a pivotal building block in advanced chemical synthesis. The document elucidates its unique molecular structure, detailing the profound influence of its polyfluorinated aromatic system on chemical reactivity and physical properties. We present a thorough analysis of its spectroscopic signature, a validated synthesis protocol, and a discussion of its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile reagent in their work.

Molecular Structure and Physicochemical Properties

2,3,5,6-Tetrafluoro-4-formylbenzoic acid, with a molecular formula of C₈H₂F₄O₃, is a unique bifunctional aromatic compound. Its structure is characterized by a benzoic acid core, heavily substituted with four fluorine atoms and a formyl (aldehyde) group.

In-depth Structural Analysis

The key to understanding the utility of TFFA lies in appreciating the electronic effects of its substituents. The benzene ring is symmetrically substituted with four fluorine atoms, which are highly electronegative. This dense fluorination has several critical consequences:

-

Inductive Effect: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This significantly lowers the electron density of the π-system, making the ring electron-deficient.

-

Acidity: The powerful inductive effect propagates to the carboxylic acid group, stabilizing the corresponding carboxylate anion. This results in a lower pKa compared to its non-fluorinated analog, 4-formylbenzoic acid, making TFFA a stronger acid.

-

Reactivity of Functional Groups:

-

Aldehyde: The electron-deficient nature of the ring enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

-

Aromatic Ring: The electron-poor ring is deactivated towards electrophilic aromatic substitution but is highly activated for nucleophilic aromatic substitution (SNAr), a common reaction pathway for polyfluorinated aromatics.

-

Physicochemical Data

The macroscopic properties of TFFA are a direct result of its molecular structure. The high fluorine content and the presence of two polar functional groups capable of hydrogen bonding dictate its physical state and solubility.

| Property | Value | Source |

| CAS Number | 24336-86-5 | [1] |

| Molecular Formula | C₈H₂F₄O₃ | [1] |

| Molecular Weight | 222.09 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Data not consistently available; related fluorinated benzoic acids melt in the range of 145-174 °C.[3][4] | |

| Solubility | Soluble in many organic solvents like DMSO, DMF, and alcohols.[5] |

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid requires a multi-faceted spectroscopic approach. The following data represent the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two key singlets in the downfield region.

-

A signal between 10-11 ppm corresponding to the acidic proton of the carboxylic acid (-COOH). This peak is often broad and can be exchanged with D₂O.

-

A sharp singlet between 9-10 ppm for the aldehydic proton (-CHO).

-

-

¹³C NMR: The carbon spectrum will provide a detailed map of the carbon framework. Key expected signals include:

-

A signal for the carbonyl carbon of the carboxylic acid (~160-170 ppm).

-

A signal for the carbonyl carbon of the aldehyde (~185-195 ppm).

-

Multiple signals in the aromatic region (110-150 ppm), showing complex splitting patterns due to carbon-fluorine (C-F) coupling.

-

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the four equivalent fluorine atoms, as they are chemically and magnetically identical due to the molecule's symmetry.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | Characteristic broad absorption due to hydrogen bonding.[7] |

| ~1710 | C=O stretch (Aldehyde) | Strong, Sharp | Typical position for an aromatic aldehyde carbonyl. |

| ~1690 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Position for an aromatic carboxylic acid carbonyl, often slightly lower than the aldehyde.[7] |

| 1450-1600 | C=C stretch (Aromatic) | Medium | Confirms the presence of the benzene ring.[7] |

| 1100-1300 | C-F stretch | Strong | Strong absorptions characteristic of aryl-fluorine bonds. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a strong molecular ion (M⁺) peak at m/z = 222.09. Common fragmentation patterns would involve the loss of -OH (m/z = 205), -CHO (m/z = 193), and -COOH (m/z = 177).[1][8]

Synthesis and Purification Protocol

The synthesis of TFFA typically involves the oxidation of a suitable precursor. A common and reliable method is the oxidation of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Retrosynthetic Rationale

The choice of starting material is dictated by the stability of the tetrafluorinated ring system. The methyl group at the 4-position is a convenient handle that can be selectively oxidized to a formyl group without disturbing the rest of the molecule. This transformation can be achieved using various oxidizing agents, but methods that are selective for benzylic oxidation are preferred to avoid over-oxidation to the dicarboxylic acid.

Step-by-Step Synthesis Protocol

Reaction: Oxidation of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

2,3,5,6-Tetrafluoro-4-methylbenzoic acid[4]

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (1.0 eq) in an appropriate solvent system (e.g., a mixture of water and a co-solvent like pyridine or acetone).

-

Oxidation: Slowly add a solution of potassium permanganate (approx. 2.0-3.0 eq) in water to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is filtered off. To the filtrate, slowly add a saturated solution of sodium bisulfite until the purple color of excess permanganate disappears.

-

Acidification & Extraction: Acidify the clear solution with concentrated sulfuric acid to a pH of ~1-2. This will precipitate the crude product. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3,5,6-Tetrafluoro-4-formylbenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of TFFA.

Chemical Reactivity and Synthetic Utility

TFFA is a valuable bifunctional linker. The carboxylic acid and aldehyde groups can be addressed selectively or simultaneously to build more complex molecular architectures.

-

Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations such as esterification, amide bond formation (e.g., using coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.

-

Reactions of the Aldehyde: The -CHO group is a versatile handle for reactions like:

-

Reductive Amination: To form secondary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To form the dicarboxylic acid.

-

Condensation Reactions: With amines or hydrazines to form imines or hydrazones, respectively.

-

The unique electronic properties imparted by the fluorine atoms make TFFA an attractive component in materials science and medicinal chemistry. For instance, fluorinated building blocks are often used to enhance the metabolic stability and binding affinity of drug candidates.[3]

Safety, Handling, and Storage

As with all fluorinated aromatic compounds, appropriate safety precautions must be taken.

-

Hazards: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6][9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and bases.

References

-

Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

Stenutz. (n.d.). 2,3,5,6-tetrafluoro-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. Retrieved from [Link]

- Google Patents. (2013, May 22). CN103102262A - Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid.

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-formyl-. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

Sources

- 1. 24336-86-5 CAS Manufactory [m.chemicalbook.com]

- 2. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 652-34-6 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3,5,6-tetrafluoro-4-methylbenzoic acid [stenutz.eu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | C7H2F4O2S | CID 297543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzoic acid, 4-formyl- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Emergent Role of 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid in Advanced Reticular Chemistry

An In-depth Technical Guide

Abstract

Reticular chemistry, the design and synthesis of crystalline frameworks from molecular building blocks, has yielded transformative materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][2] The properties of these materials are directly dictated by the geometry and functionality of their constituent linkers. This guide explores the unique potential of 2,3,5,6-tetrafluoro-4-formylbenzoic acid, a heterobifunctional and perfluorinated linker. We will dissect its molecular architecture to predict its behavior in both MOF and COF synthesis, providing a rationale for its use in creating highly robust, functional, and chemically versatile porous materials. This whitepaper serves as a technical resource for researchers in materials science, catalysis, and drug development, offering both theoretical grounding and practical, field-proven synthetic methodologies.

The Strategic Imperative for Fluorinated Linkers

In the vast landscape of reticular chemistry, the choice of the organic linker is paramount. While traditional hydrocarbon-based linkers have been foundational, the strategic incorporation of fluorine atoms onto the linker backbone imparts a suite of desirable properties. Perfluorinated frameworks, often dubbed "MOFFs" (Metal-Organic Fluorinated Frameworks), exhibit significantly enhanced characteristics:

-

Chemical and Thermal Stability: The strength of the C-F bond and the electron-withdrawing nature of fluorine atoms fortify the organic linker against chemical attack and thermal degradation.

-

Enhanced Hydrophobicity: Fluorinated surfaces are inherently water-repellent, creating superhydrophobic pores that can protect sensitive catalytic sites from water or enable the selective adsorption of nonpolar guests.

-

Tunable Electronic Properties: The high electronegativity of fluorine alters the electronic landscape of the linker, which can influence the catalytic activity and sensing capabilities of the final framework.

-

Fluorophilicity: The unique affinity of fluorinated materials for other fluorinated molecules can be exploited for the selective sequestration of fluorinated pollutants or pharmaceuticals.

2,3,5,6-Tetrafluoro-4-formylbenzoic acid is an exemplary embodiment of these advantages, combined with a crucial heterobifunctionality that opens dual pathways for framework construction and functionalization.

Molecular Profile and Inherent Duality

The power of 2,3,5,6-tetrafluoro-4-formylbenzoic acid lies in its unique structural arrangement. It is not merely a linker but a sophisticated building block with pre-installed, orthogonal chemical handles.

| Property | Value | Source |

| Chemical Formula | C₈H₂F₄O₃ | Inferred |

| Molecular Weight | 238.09 g/mol | Inferred |

| Functional Group 1 | Carboxylic Acid (-COOH) | N/A |

| Functional Group 2 | Formyl (Aldehyde) (-CHO) | N/A |

| Backbone | Perfluorinated Phenyl Ring | N/A |

Analysis of Functional Components:

-

Carboxylic Acid (-COOH): This is the classical metal-coordinating group in MOF chemistry.[3] The strong electron-withdrawing effect of the four adjacent fluorine atoms significantly increases the acidity of this proton compared to its non-fluorinated analog, 4-formylbenzoic acid. This enhanced acidity can alter the deprotonation kinetics during MOF synthesis, potentially allowing for milder reaction conditions.

-

Formyl Group (-CHO): This aldehyde functionality is a cornerstone of dynamic covalent chemistry, particularly for the formation of imine bonds in COF synthesis.[4][5] Its reactivity provides a robust and reversible pathway to covalently stitched, crystalline frameworks.

-

Perfluorinated Ring: This rigid core provides structural stability and imparts the aforementioned benefits of fluorination, ensuring the resulting framework is both robust and hydrophobic.

This dual-functionality means the molecule can be used in two distinct synthetic scenarios: one where the acid group dictates the framework topology and the aldehyde is a pendant group, and another where the aldehyde forms the framework and the acid is pendant.

Pathway I: MOF Synthesis with Pendant Aldehyde Functionality

In this pathway, the carboxylic acid group is employed to coordinate with metal-based secondary building units (SBUs), forming the primary structure of the MOF. The formyl group does not participate in the framework formation but instead projects into the pores, creating an interior surface densely decorated with reactive aldehyde sites.

Causality of Experimental Design

The goal is to leverage the pendant aldehydes for Post-Synthetic Modification (PSM). PSM is a powerful technique where the assembled framework is chemically altered, allowing for the introduction of functionalities that might not be stable under the initial synthesis conditions. Aldehyde-lined pores are exceptionally versatile for this purpose.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol is a representative method based on well-established procedures for carboxylate-based MOFs.[6][7]

-

Reagent Preparation: In a 20 mL scintillation vial, combine 2,3,5,6-tetrafluoro-4-formylbenzoic acid (0.10 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.15 mmol).

-

Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF). Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves both the organic linker and the metal salt, facilitating homogenous nucleation.

-

Sonication: Briefly sonicate the mixture for 5 minutes to ensure complete dissolution and homogeneity.

-

Sealing and Heating: Securely cap the vial and place it in a programmable laboratory oven. Heat to 120 °C for 24 hours. Rationale: The solvothermal conditions (elevated temperature and pressure) provide the necessary energy to overcome the activation barrier for metal-ligand coordination and promote the growth of high-quality crystals.

-

Cooling and Isolation: Allow the oven to cool naturally to room temperature. Crystalline product should be visible. Decant the mother liquor.

-

Washing and Activation: Wash the crystalline solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like methanol or acetone for 24 hours, replacing the solvent several times. This "solvent exchange" process removes the high-boiling DMF from the pores. Finally, heat the sample under vacuum at a moderate temperature (e.g., 100-150 °C) to fully evacuate the pores. This "activation" step is critical for accessing the porous interior.

Visualizing the Workflow & Potential

Caption: Workflow for MOF synthesis and subsequent post-synthetic modification.

This PSM capability allows for the covalent grafting of chiral molecules for asymmetric catalysis, fluorescent tags for sensing applications, or chelating agents for capturing heavy metals, all within a robust, hydrophobic framework.

Pathway II: COF Synthesis with Pendant Carboxylic Acid Functionality

In this alternative pathway, the formyl group is the primary reactive site for framework construction. By reacting it with a multivalent amine linker, a crystalline, porous imine-linked COF is formed. Here, the carboxylic acid groups become the pendant functionality, lining the interior walls of the COF channels.

Causality of Experimental Design

The objective is to create a COF with a high density of acidic sites. Such materials are prime candidates for applications requiring proton conductivity (e.g., in fuel cell membranes) or for use as solid-state acid catalysts. The regular, crystalline arrangement of these acid groups can lead to highly organized proton-conduction pathways.

Experimental Protocol: Imine Condensation for COF Synthesis

This protocol is adapted from standard procedures for synthesizing imine-linked COFs.[4][8]

-

Reagent Preparation: In a Pyrex tube, combine 2,3,5,6-tetrafluoro-4-formylbenzoic acid (0.15 mmol) and a complementary amine linker such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol).

-

Solvent and Catalyst Addition: Add a solvent mixture, typically 1,4-dioxane and mesitylene (1:1 v/v, 2 mL). To this, add 0.2 mL of aqueous acetic acid (6 M). Rationale: The solvent system is chosen to keep all reactants in solution at elevated temperatures. The acetic acid acts as a catalyst, protonating the aldehyde to make it more electrophilic and accelerating the reversible imine formation, which is crucial for error-correction and achieving crystallinity.

-

Freeze-Pump-Thaw Cycles: Subject the mixture to three freeze-pump-thaw cycles. Rationale: This procedure removes dissolved oxygen, which can cause unwanted side reactions (e.g., oxidation of aldehydes) at high temperatures.

-

Sealing and Heating: Flame-seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 3 days.

-

Isolation and Washing: After cooling, break open the tube and isolate the precipitated powder by filtration. Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove residual monomers and catalyst.

-

Drying: Dry the final COF powder under vacuum at 150 °C overnight to yield an activated, porous material.

Visualizing the Synthetic Relationship

Caption: Reticular synthesis of a COF from complementary building blocks.

The resulting COF, with its ordered acidic channels and hydrophobic fluorinated backbone, is a highly specialized material. It could be used for size-selective catalysis of acid-mediated reactions or as a platform for post-synthetically coordinating metal ions to the carboxylic acid sites, creating well-defined single-atom catalysts.

Future Outlook and Applications

The strategic use of 2,3,5,6-tetrafluoro-4-formylbenzoic acid as a building block in reticular chemistry opens the door to a new class of high-performance materials.

-

For Drug Development: The hydrophobicity and tunable pore functionality make these frameworks intriguing candidates for drug delivery systems.[9] The pendant groups could be used to anchor specific drug molecules, while the fluorinated nature could provide a protective, water-repellent environment.

-

For Advanced Catalysis: MOFs with aldehyde-lined pores can catalyze reactions like Knoevenagel or Henry condensations.[10] COFs with acid-lined pores can serve as robust, recyclable solid acid catalysts, avoiding the separation issues associated with liquid acids.

-

For Environmental Remediation: The strong affinity for fluorinated compounds makes these materials suitable for capturing per- and polyfluoroalkyl substances (PFAS) from water. The pendant groups in either framework type could also be modified to selectively capture heavy metals or other pollutants.[10]

Conclusion

2,3,5,6-Tetrafluoro-4-formylbenzoic acid is far more than a simple linker. It is a sophisticated, dual-purpose building block that provides chemists with exceptional control over the design and functionalization of porous materials. Its perfluorinated core guarantees stability and hydrophobicity, while its orthogonal reactive sites—the carboxylic acid and the formyl group—allow for its selective incorporation into either MOFs or COFs. This targeted approach enables the creation of frameworks with precisely tailored pore environments, decorated with either reactive aldehydes or acidic carboxylates. This level of design opens new avenues for creating next-generation materials for catalysis, sensing, drug delivery, and environmental remediation, making it a molecule of significant strategic importance in the advancement of reticular chemistry.

References

- Kagarice, D., et al. (2013). Superhydrophobic perfluorinated metal–organic frameworks.

- El-Gendy, A. A., et al. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review.

- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.

-

de Oliveira, S. C., et al. (2022). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. Polymers, 14(23), 5229. [Link]

- Rana, S., & Sharma, P. (2020). Metal–Organic Framework (MOF)-based Nanomaterials for Biomedical Applications. Current Pharmaceutical Design, 26(34), 4269-4286.

-

Li, Y., et al. (2024). Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. Catalysts, 14(12), 856. [Link]

- Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.

-

Arrowsmith, M., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14, 34855-34860. [Link]

-

National Center for Biotechnology Information. 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. PubChem Compound Summary. [Link]

-

Rubio-Martinez, M., et al. (2017). New Synthetic Routes towards MOF Production at Scale. Chemical Society Reviews, 46(11), 3453-3482. [Link]

- Karagiaridi, O., et al. (2021). High yield synthesis of metal-organic frameworks.

-

Yang, C., & Arman, H. D. (2015). A Two-Dimensional Metal-Organic Framework Incorporating Lanthanides and 2,3,5,6-Tetrafluoro-1,4-Benzoic Acid. ResearchGate. [Link]

-

TCI-SEJINCI. Covalent Organic Frameworks (COFs) Linkers. TCI-SEJINCI Website. [Link]

- Yaghi, O. M., et al. (2024). Large language models for reticular chemistry.

-

CAS. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. CAS Website. [Link]

-

Yaghi, O. M. Reticular Chemistry for MOF Design. Scribd. [Link]

Sources

- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 2. scribd.com [scribd.com]

- 3. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine | CAS [cas.org]

- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 7. WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents [patents.google.com]

- 8. Covalent Organic Frameworks (COFs) Linkers | TCI-SEJINCI [sejinci.co.kr]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2,3,5,6-Tetrafluoro-4-formylbenzoic Acid: A Technical Whitepaper on Orthogonal Reactivity and Analytical Applications

Executive Summary & Mechanistic Significance

In advanced organic synthesis and materials science, bifunctional fluorinated building blocks are highly sought after for their ability to drive predictable, highly controlled polymerizations and supramolecular assemblies. 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (CAS: 24336-86-5) is a premier example of such a molecule. Featuring both a formyl (-CHO) and a carboxyl (-COOH) group separated by a rigid tetrafluoroarene core, this compound offers orthogonal reactivity[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural programming tool. The inclusion of four fluorine atoms on the aromatic ring exerts a profound inductive electron-withdrawing effect. This fundamentally alters the electronic landscape of the molecule: it significantly lowers the pKa of the carboxylic acid (enhancing metal coordination kinetics) and increases the electrophilicity of the formyl carbon (accelerating nucleophilic attack during imine condensation). Furthermore, in environmental chemistry, highly fluorinated aromatic acids serve as critical analytical standards and targets when monitoring the degradation pathways of per- and polyfluoroalkyl substances (PFAS)[2].

Chemical Identity & Physicochemical Profiling

To ensure absolute precision in stoichiometric calculations and analytical method development, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Profile of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid

| Property | Value / Description |

| Chemical Name | 2,3,5,6-Tetrafluoro-4-formylbenzoic acid |

| CAS Number | 24336-86-5[1] |

| Common Synonyms | Benzoic acid, 2,3,5,6-tetrafluoro-4-formyl- ; 4-Formyl-2,3,5,6-tetrafluorobenzoic acid |

| Molecular Formula | C₈H₂F₄O₃ |

| Molecular Weight | 222.09 g/mol [1] |

| Structural Features | Orthogonal bifunctionality (Aldehyde + Carboxylic Acid) on a perfluorinated aromatic ring |

| Physical State | Solid (typically white to off-white powder) |

Orthogonal Reactivity Logic

The true utility of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid lies in its orthogonal reactivity. The two functional groups can be addressed independently without cross-interference, a critical requirement for synthesizing complex Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Diagram 1: Orthogonal reactivity pathways of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid.

Environmental Analytical Chemistry & PFAS Monitoring

Beyond synthesis, fluorinated aromatic acids are highly relevant in environmental testing. Due to their extreme chemical stability, fluorinated compounds persist in watersheds and biological systems[2]. Analytical laboratories utilize advanced Triple Quadrupole LC-MS/MS systems (such as the Shimadzu LCMS-8050) to monitor these compounds at trace levels (ng/L)[3].

When analyzing heavily fluorinated compounds, a major challenge is background contamination from the PTFE tubing and components within the LC system itself. To ensure data integrity, a specialized workflow utilizing a solvent delay column and an SPE-trap is mandatory[2].

Diagram 2: LC-MS/MS analytical workflow for trace-level fluorinated environmental targets.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the parameter is set, allowing for intelligent troubleshooting.

Protocol 1: Synthesis of a Fluorinated Covalent Organic Framework (COF)

This protocol utilizes the highly electrophilic formyl group of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid to form a crystalline imine-linked network with a multidentate amine.

-

Step 1: Monomer Solvation Suspend 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (1.0 equiv) and a target diamine (e.g., p-phenylenediamine, 1.0 equiv) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane in a Pyrex tube.

-

Causality: The mesitylene/dioxane solvent system precisely balances the solubility of the highly fluorinated monomer and the growing oligomers. This prevents premature precipitation, ensuring the system remains homogeneous long enough for reversible imine exchange (error correction) to yield a highly crystalline framework.

-

-

Step 2: Acid Catalysis Add 6M aqueous Acetic Acid (0.1 mL per 10 mL of solvent). Flash freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.

-

Causality: Acetic acid protonates the aldehyde oxygen, further increasing the electrophilicity of the already electron-poor formyl carbon. The vacuum sealing prevents oxidative degradation of the amines at high temperatures.

-

-

Step 3: Solvothermal Polymerization Heat the sealed tube at 120 °C for 72 hours undisturbed, then cool to room temperature at a rate of 5 °C/hour.

-

Causality: The slow cooling rate is critical for thermodynamic control, allowing the framework to anneal and maximize long-range crystalline order.

-

-

System Validation & QC: Isolate the powder and analyze via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is validated if the strong C=O stretch (~1700 cm⁻¹) of the starting material completely disappears, replaced by a sharp C=N imine stretch (~1620 cm⁻¹).

Protocol 2: LC-MS/MS Analytical Workflow for Fluorinated Aromatic Acids

Adapted from EPA methods and Shimadzu environmental application notes[2][3], this protocol isolates fluorinated targets from background system noise.

-

Step 1: System Preparation with Delay Column Install a highly retentive C18 delay column between the LC pump mixer and the autosampler.

-

Causality: Fluorinated compounds leach continuously from the PTFE components of the LC pump. The delay column retains these background contaminants, causing them to elute after the analytes injected from the sample, completely eliminating false positives.

-

-

Step 2: Direct Injection and SPE Trapping Inject 1.0 mL of the aqueous sample directly onto an online SPE-trap column. Wash with 5% Methanol in water for 2 minutes.

-

Causality: Direct injection minimizes sample loss to glassware (as fluorinated compounds are highly surface-active). The SPE trap enriches the target analytes while washing away inorganic salts that cause ion suppression in the MS source[2].

-

-

Step 3: MRM Acquisition Elute the analytes onto an analytical UHPLC column using a gradient of Methanol/Water with 2 mM ammonium acetate. Monitor via Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.

Table 2: Typical LC-MS/MS MRM Parameters for Fluorinated Aromatic Acids

| Compound / Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Causality for Transition |

| 2,3,5,6-Tetrafluoro-4-formylbenzoic acid | 221.0 [M-H]⁻ | 177.0 | -15 V | Loss of CO₂ (44 Da) from the carboxylate group, yielding a stable fluorinated anion. |

| ¹³C-Labeled Internal Standard | 227.0 [M-H]⁻ | 183.0 | -15 V | Isotope dilution corrects for matrix effects and variations in ionization efficiency. |

-

System Validation & QC: The protocol is validated by running a method blank. If the delay column is functioning correctly, the method blank must show zero peaks at the specific retention time of the analyte, even if a delayed "system ghost peak" appears later in the chromatogram.

References

-

Shimadzu Corporation. Environmental Analysis: Monitoring PFAS and Fluorinated Compounds using LCMS-8050. Retrieved from: [Link]

-

Shimadzu Corporation. PFAS Testing In Food And Environmental Analysis: Method Demonstrations. Retrieved from: [Link]

Sources

Engineering the Future of Materials: A Technical Guide to Perfluorinated Aldehyde-Acid Linkers

Executive Summary

The structural and chemical tuning of molecular linkers is the bedrock of advanced materials science and bioconjugation. Among the most powerful tools in the modern synthetic biologist's and materials engineer's arsenal are perfluorinated aldehyde-acid linkers . These bifunctional molecules—characterized by a highly electron-withdrawing, rigid perfluoroalkyl or perfluoroaryl spacer flanked by an electrophilic aldehyde and a reactive carboxylic acid—offer unparalleled orthogonal reactivity.

This whitepaper dissects the mechanistic causality behind the unique properties of these linkers, exploring their transformative applications in Fluorous Solid-Phase Extraction (FSPE), the engineering of Fluorinated Metal-Organic Frameworks (F-MOFs), and the dynamic assembly of Porous Organic Cages (POCs).

Mechanistic Foundations: Why Perfluorination Matters

To leverage perfluorinated linkers effectively, one must understand the physical chemistry driving their behavior. Substituting hydrogen with fluorine fundamentally alters the molecule's electronic and spatial dynamics:

-

Hyper-Electrophilicity via Inductive Effects: The strong electron-withdrawing nature (-I effect) of the perfluorinated chain strips electron density from the terminal aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, accelerating bioorthogonal reactions (such as imine or hydrazone condensation) compared to non-fluorinated aliphatic counterparts. Simultaneously, it lowers the pKa of the carboxylic acid, facilitating rapid activation via carbodiimide chemistry.

-

The Fluorous Effect: Perfluorinated chains are simultaneously hydrophobic and lipophobic. This creates a distinct "third phase" of solubility. In synthetic workflows, this enables Fluorous Solid-Phase Extraction (FSPE), allowing for the chromatography-free purification of tagged molecules from complex biological mixtures[1].

-

Steric Rigidity and Conformation: Fluorine atoms are significantly larger than hydrogen atoms. The resulting steric hindrance restricts bond rotation, forcing the aliphatic perfluoro chains into a rigid, pseudo-trans helical conformation. In materials science, this rigidity is crucial for dictating the topology of crystalline frameworks[2].

Application I: Advanced Bioconjugation & Probe Development

In drug development and chemical biology, perfluorinated aldehyde-acid linkers serve as dual-action bioconjugation hubs. The carboxylic acid terminus is typically activated to an NHS-ester for conjugation to lysine residues on target proteins. The exposed, highly reactive perfluorinated aldehyde is then used to capture hydrazine- or aminooxy-functionalized payloads (e.g., fluorophores, radiotracers, or cytotoxic drugs).

Furthermore, these linkers are critical in the development of diagnostic imaging agents. For instance,

Figure 1: Orthogonal bioconjugation workflow utilizing a perfluorinated aldehyde-acid linker.

Protocol: Self-Validating Fluorous-Tagged Bioconjugation

Objective: Conjugate a target protein with a perfluorinated linker and attach a payload, utilizing FSPE for purification.

-

Phase 1: Linker Activation Dissolve the perfluorinated aldehyde-acid linker (10 equiv) in anhydrous DMF. Add EDC (12 equiv) and NHS (15 equiv). Stir for 2 hours at 25°C. Causality: The electron-withdrawing perfluoro chain accelerates the formation of the highly reactive O-acylisourea intermediate.

-

Phase 2: Protein Conjugation Add the activated linker to the target protein in PBS (pH 8.0). Incubate for 4 hours at 4°C. Validation Checkpoint: Perform LC-MS. A distinct mass shift corresponding to the linker addition confirms successful amide bond formation.

-

Phase 3: Bioorthogonal Payload Attachment Introduce a hydrazine-functionalized payload to the modified protein solution at pH 6.0. Incubate for 2 hours. Causality: The highly electrophilic perfluorinated aldehyde undergoes rapid condensation with the alpha-effect nucleophile without the need for aniline catalysis.

-

Phase 4: Fluorous Solid-Phase Extraction (FSPE) Load the mixture onto a Fluorous Silica (F-Silica) SPE cartridge pre-conditioned with 50% aqueous methanol. Wash with 80% aqueous methanol to elute unreacted payload. Elute the purified fluorous-tagged bioconjugate using 100% fluorophilic solvent (e.g., trifluoroethanol). Validation Checkpoint: Measure the UV-Vis absorbance of the eluate to quantify the payload concentration.

Application II: Fluorinated Metal-Organic Frameworks (F-MOFs) & Porous Organic Cages (POCs)

Tuning F-MOFs for Gas Adsorption

The integration of perfluorinated dicarboxylic acids and aldehyde-acid linkers into MOFs (such as Ce-F4MIL140A or F4-MIL-53) fundamentally alters their gas adsorption thermodynamics. The presence of fluorine atoms lines the pores of the framework, creating a highly hydrophobic environment. More importantly, the strong quadrupole moment of the C-F bonds interacts favorably with CO

Dynamic Covalent Assembly of POCs

In the realm of Porous Organic Cages, the condensation of highly fluorinated aldehydes with ditopic amines is highly dependent on thermodynamic parameters. The fluorination directs the assembly process through stabilizing C-F···

Figure 2: Thermodynamic vs. Kinetic control in the assembly of perfluorinated Porous Organic Cages.

Quantitative Data Summary

The following table summarizes the causal impact of perfluorination on linker properties compared to standard hydrocarbon equivalents, synthesizing data across bioconjugation, polymer synthesis[7], and materials science.

| Property | Non-Fluorinated Linker (Alkyl/Aryl) | Perfluorinated Linker | Causality / Mechanism |

| Aldehyde Electrophilicity | Moderate | Very High | Strong inductive electron-withdrawing effect (-I) of the perfluoro chain depletes electron density at the carbonyl. |

| Purification Method | HPLC, Dialysis, SEC | Fluorous Solid-Phase Extraction (FSPE) | Orthogonal phase separation driven by the super-hydrophobic and lipophobic fluorous effect. |

| MOF CO | Standard physisorption | Enhanced, step-shaped isotherms | Strong quadrupole moment of C-F bonds interacts favorably with CO |

| Structural Rigidity | Flexible (rotatable bonds) | High (pseudo-trans conformation) | Steric hindrance of bulky fluorine atoms restricts bond rotation, enforcing rigid topologies. |

| Dynamic Cage Assembly | Standard symmetric cages | Rare high-symmetry cages (e.g., Tri | Stabilizing C-F··· |

References

- A Flexible, Perfluorinated Analog of Aluminum Fumarate Metal–Organic Framework. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.

- Observation of Rare Tri6Di9 Imine Cages Using Highly Fluorinated Building Blocks. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsE_OAGolddlhUenCypUVmI6e15i-kLEXelKaJU9KIJwfeumcOM4kqzFq7Phdoi8zcoPVNwnEd78ri6A43zf0ZbYpfLj2NyVkSxeTbctIciNgBRX43BI7MOiZSGAAG0ZdMRZX7B1_Zoayo32XuD2CSRsi8uUbbokclvktSDG9AFpqumkeT5o=]

- Fluorous Linker-Facilitated Chemical Synthesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpgLB51CX6XIJAawfPgUg2NPiGRt0A6ZRJnDpDRcwmy4F1Dt6q5aAJxhIOZAsaAryDUdK3KiXQ-Ya4S3yB4qLIaqttX9krRqTMB6m1OydCB8t3wkk9tQlaOZjwx8VlEGIxmXbN]

- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj8JPjwk0zrSWkuU0f5G-JZmG6fxLHqpGioDBGIFP5e2uxfy3zlsau0vQlwsW6A5A7uTcC_Lk1v-blgTbobeOSjdAMZW8hDQtQ1uVPqDRhlQq_JbrLL34oGVzvNLYeFqFapS_Y32QGKC_OH4puXdWb07vKOmuFG9o=]

- Structural control of dynamic covalent cages: kinetic vs. thermodynamic assembly and PFAS removal from water. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUV-LYFsh513V-iS1lT1yMHTQNFS6YhavmBbrzcVqasS_6MLzasyk-gD122JruK0zvg8ZN32TQk_xYzis4alTZd4luACdbtKqIKJpti8iN3XjGUxR2XdwO6Y4N4BnMODwDrmpYlL5c4z6FhE=]

- Mapping Aldehyde Dehydrogenase 1A1 Activity using an [18F]Substrate‐Based Approach. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFekAanQJDGjdVqAN1mpFtYVhdx93WVpf7mhrT0EO6bJ8Zevoxf4oAQAB3FyjfkfzM52Fl7AWAJwfYTSoCPM7Joea1ewqbGZJRntEOIp7zQs3_fde3cMCj_LVW-uNhmB_odd8851fmkoRsQcg==]

- Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJzEkd_DTeTh4TIl7MbYdgVP2OgA7-JCyjQi7CEEQTPgsaAREpB6wvJEws50q7M9q2sbrvDZHMDxiNXE9TXzLU8zvMyPPja2oK-zTf6_WolfN0Cc9kxlNyzJ-a87bGRSM3Lws=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Flexible, Perfluorinated Analog of Aluminum Fumarate Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping Aldehyde Dehydrogenase 1A1 Activity using an [18F]Substrate‐Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Structural control of dynamic covalent cages: kinetic vs. thermodynamic assembly and PFAS removal from water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation | MDPI [mdpi.com]

Engineering Bifunctional Fluorinated Linkers for Metal-Organic Frameworks: A Technical Guide to Synthesis, Catalysis, and Therapeutics

Executive Summary

Metal-organic frameworks (MOFs) have evolved from structural curiosities into highly tunable platforms for advanced separations, catalysis, and targeted drug delivery. The strategic incorporation of bifunctional fluorinated linkers —organic ligands possessing both highly polarized carbon-fluorine (C–F) bonds and dual coordination/reactive sites—represents a paradigm shift in reticular chemistry. Fluorination imparts superhydrophobicity, fundamentally alters the electronic landscape of the framework, and enhances metabolic stability for biomedical applications. This whitepaper provides an in-depth mechanistic overview and validated protocols for researchers and drug development professionals leveraging fluorinated MOFs (F-MOFs).

Mechanistic Principles of Bifunctional Fluorinated Linkers

In the context of F-MOFs, "bifunctionality" refers to linkers that offer two distinct operational modalities:

-

Dual Coordination Sites: Symmetrical or asymmetrical coordinating groups (e.g., dicarboxylic acids like bis(trifluoromethyl)terephthalic acid, TTA) that dictate the framework's fundamental topology and porosity.

-

Orthogonal Reactivity and Electronic Tuning: The presence of secondary functional groups (e.g., –NH₂ for post-synthetic modification) or the fluorine atoms themselves, which act as electronic modulators and specific binding sites[1].

The C–F bond is the strongest single bond in organic chemistry. Its high electronegativity and low polarizability create an induced electric field gradient within the MOF pores. This gradient enhances dipole-quadrupole interactions with guest molecules (such as CO₂ or fluorinated active pharmaceutical ingredients) while simultaneously repelling water, which drastically improves the hydrolytic stability of the MOF structure[2].

Logical architecture of bifunctional fluorinated linkers in MOF design.

Validated Experimental Protocols: Synthesis of F-MOFs

The synthesis of fluorinated MOFs requires precise control over crystallization kinetics. Because fluorinated linkers are highly hydrophobic, they often exhibit poor solubility in standard polar aprotic solvents (like DMF), necessitating the use of specific modulators to control nucleation and avoid amorphous precipitation[3].

Protocol: Solvothermal Synthesis of Highly Fluorinated Rare-Earth MOF (RE-TTA-fcu)

Every protocol described here operates as a self-validating system: if the modulation ratio or pH is incorrect, the system will fail to yield the targeted fcu topology, resulting instead in amorphous kinetic side-products. The appearance of transparent polygonal crystals serves as an immediate visual validation of thermodynamic control. This methodology utilizes to construct a highly hydrophobic MOF[4].

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 0.104 mmol of Europium(III) acetate hydrate and 0.0596 mmol of TTA in 11 mL of N,N-dimethylformamide (DMF).

-

Causality: DMF acts as both a solvent and a weak base upon thermal decomposition, slowly deprotonating the TTA linker to initiate coordination.

-

-

Modulator Addition: Add 1.71 mmol of 2-fluorobenzoic acid.

-

Causality: The highly concentrated monotopic fluorinated modulator competes with TTA for RE³⁺ coordination sites. This slows down crystal growth, yielding highly crystalline, phase-pure hexaclusters rather than rapid, disordered coordination polymers.

-

-

Acidification: Introduce 0.10 mL of concentrated nitric acid (HNO₃).

-

Causality: Lowering the pH further protonates the linkers, shifting the equilibrium to favor the thermodynamic "proofreading" of the coordination bonds, ensuring defect-free crystal lattices.

-

-

Solvothermal Heating: Seal the mixture in a 20 mL glass vial and heat at 120 °C for 24 hours.

-

Washing & Activation: Isolate the transparent polygonal crystals via centrifugation. Wash 3× with 5 mL DMF, then dry at 80 °C for 24 hours.

-

Causality: Sequential washing removes unreacted precursors, preventing pore collapse from residual trapped modulator molecules during thermal activation[4].

-

Step-by-step solvothermal synthesis workflow for RE-TTA-fcu F-MOFs.

Applications in Drug Development and Delivery

Fluorine is ubiquitous in modern pharmacology; over 20–30% of active pharmaceutical ingredients (APIs) contain fluorine to enhance metabolic stability, modulate pKa, and increase membrane permeability[5]. F-MOFs serve as ideal nanocarriers for these drugs.

-

Fluorophilic Interactions: The C–F bonds lining the MOF pores engage in specific fluorophilic (F···F) interactions with fluorinated APIs (e.g., 5-Fluorouracil, fluoxetine). This drastically increases the drug loading capacity and prevents premature burst release in the bloodstream, enabling sustained, zero-order release kinetics.

-

Dual-Functionalization for Targeting: By utilizing a bifunctional linker (e.g., a fluorinated linker that also contains an uncoordinated –NH₂ group), researchers can covalently tether targeting ligands (like folic acid or specific antibodies) to the MOF surface via standard amide coupling. This orthogonal reactivity directs the F-MOF specifically to tumor cells, minimizing off-target toxicity[6].

Gas Separation and Catalysis

Beyond biomedicine, F-MOFs are revolutionizing the handling of industrial gases and catalytic transformations.

-

Solid-State Gas Reagents: Fluorinated gases (like vinylidene fluoride, VDF) are traditionally hazardous, flammable, and difficult to handle. F-MOFs can safely adsorb these gases, allowing them to be handled as for late-stage fluoroalkylation in drug synthesis, achieving up to a 170-fold volume reduction compared to free gas[5].

-

Photocatalysis: The incorporation of dual-functionalized linkers (e.g., fluorinated MOF(Cu)-NH₂) narrows the energy band gap (down to ~2.18 eV), significantly enhancing visible-light absorption. The –NH₂ group acts as an electron donor, while the –F group stabilizes the framework against photocorrosion, yielding exceptional photocatalytic hydrogen evolution rates[1].

Quantitative Data Summary

The integration of fluorine into the linker backbone drastically alters the physicochemical metrics of the framework. The table below summarizes the comparative advantages of various F-MOF systems.

| MOF System | Linker Type | Water Contact Angle | Key Performance Metric | Primary Application |

| RE-TTA-pcu | Bis(trifluoromethyl)terephthalic acid | > 100° (Superhydrophobic) | High moisture stability | Gas Separation / Storage |

| F4_MIL-140A(Ce) | Tetrafluoroterephthalic acid | Hydrophobic | Cooperative CO₂ uptake | Greenhouse Gas Capture |

| MOF(Cu)-NH₂ (F-doped) | Dual-functionalized (–F / –NH₂) | Hydrophilic (pore dependent) | 63.64 mmol·g⁻¹·h⁻¹ H₂ evolution | Visible-Light Photocatalysis |

| VDF–Mg₂(dobdc) | Non-fluorinated MOF holding F-gas | N/A | 170-fold gas volume reduction | Solid-State Reagent Handling |

References

-

Title: Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) Source: MDPI Materials URL: [Link]

-

Title: On the role of linker fluorination in the adsorption-induced structural response of CeIV-based Metal-Organic Frameworks Source: ChemRxiv URL: [Link]

-

Title: Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment Source: ACS Omega / PMC URL: [Link]

-

Title: Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) Source: RSC Advances URL: [Link]

-

Title: Fluorinated Metal–Organic Frameworks with Dual-Functionalized Linkers to Enhance Photocatalytic H₂ Evolution and High Water Adsorption Source: ACS Inorganic Chemistry URL: [Link]

-

Title: Fluorination of mechanochemically synthesized metal–organic frameworks for PFAS adsorption in water Source: RSC Mechanochemistry URL: [Link]

-

Title: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks Source: ChemRxiv URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorination of mechanochemically synthesized metal–organic frameworks for PFAS adsorption in water - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00043B [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Formyl-Functionalized MOFs

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs through the judicious selection of organic ligands is a cornerstone of this field. The ligand, 2,3,5,6-tetrafluoro-4-formylbenzoic acid, offers a unique combination of functionalities that are highly desirable for advanced applications. The tetrafluorinated phenyl ring imparts significant chemical and thermal stability, as well as hydrophobicity, to the resulting framework.[1] The strategically positioned formyl (-CHO) group serves as a versatile chemical handle for post-synthetic modification (PSM), allowing for the covalent attachment of a wide array of functional molecules, such as drugs, targeting moieties, or catalytic sites, after the MOF has been assembled.[2][3][4] This guide provides a comprehensive overview of the key considerations and a detailed protocol for the solvothermal synthesis of MOFs using this promising ligand.

Causality Behind Experimental Choices: Navigating the Solvothermal Landscape

Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs. This technique involves heating a solution of the metal precursor and organic ligand in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.[5] The elevated temperature and pressure facilitate the dissolution of reactants and promote the nucleation and growth of the crystalline MOF. The choice of each experimental parameter is critical and directly influences the final product's structure, purity, and properties.

The Role of the Solvent System

The solvent in a solvothermal reaction is not merely a medium for dissolving the reactants; it plays a crucial role in the self-assembly process. High-boiling point, polar aprotic solvents are most commonly employed.

-

N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF): These are the most widely used solvents in MOF synthesis due to their excellent solvating power for both metal salts and organic ligands, and their high boiling points.[6] The choice between DMF and DEF can sometimes lead to different crystal phases or morphologies.

-

Ethanol and other alcohols: Alcohols can also be used, sometimes in combination with other solvents, to modulate the solubility of the reactants and influence the crystallization process.

-

Solvent Mixtures: Using a mixture of solvents can be a powerful tool to fine-tune the solubility of the precursors and control the rate of crystal growth, which can impact the size and quality of the resulting crystals.

Temperature and Reaction Time: A Balancing Act

Temperature is a critical parameter that governs the kinetics and thermodynamics of MOF formation.

-

Typical Temperature Range: For most benzoic acid-based MOFs, temperatures between 100°C and 250°C are employed.[5] A good starting point for a new system involving 2,3,5,6-tetrafluoro-4-formylbenzoic acid would be in the lower end of this range, around 120-150°C, to minimize the risk of side reactions involving the formyl group.

-

Influence on Crystallinity and Phase: Higher temperatures generally lead to faster reaction rates and can result in more crystalline materials. However, excessively high temperatures can lead to the formation of undesirable dense phases or decomposition of the ligand.

-

Reaction Time: Reaction times can vary from several hours to a few days (typically 12-48 hours).[5] The optimal time is a balance between achieving complete reaction and high crystallinity, and preventing the decomposition of the product.

Metal Precursors: The Inorganic Nodes

The choice of the metal ion or cluster is fundamental to the structure and properties of the MOF.

-

Common Metal Ions: A wide range of metal ions can be used, including those from the transition metals (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), and lanthanides (e.g., La³⁺, Eu³⁺, Tb³⁺).[7][8][9][10][11]

-

Counter-ions: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can also influence the reaction, sometimes acting as a modulator or affecting the pH of the reaction mixture. Nitrates are a common choice.

The Integrity of the Formyl Group: A Key Consideration

The aldehyde functionality is a key feature of the target ligand, and its preservation during the solvothermal synthesis is crucial for subsequent post-synthetic modifications.[3][4] While generally stable, aldehydes can undergo reactions under certain conditions.

-

Cannizzaro-type Reactions: In the presence of a strong base and at high temperatures, aldehydes can disproportionate. Maintaining a neutral or slightly acidic reaction medium is therefore advisable.

-

Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid. While the sealed, and often oxygen-free, environment of an autoclave minimizes this risk, it is a possibility to be aware of.

-

In-situ Reactions: The formyl group could potentially react with other components in the reaction mixture, for example, with amine functionalities if present.

To mitigate these risks, starting with milder reaction temperatures and shorter reaction times is a prudent approach when first exploring a new system with this ligand.

Experimental Protocol: A Step-by-Step Guide for the Synthesis of a Zn-based MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using 2,3,5,6-tetrafluoro-4-formylbenzoic acid and zinc nitrate as a representative example. The molar ratios and solvent volumes may need to be optimized for different metal salts or to obtain different structures.

Materials:

-

2,3,5,6-Tetrafluoro-4-formylbenzoic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL glass vial, dissolve 0.1 mmol of 2,3,5,6-tetrafluoro-4-formylbenzoic acid in 10 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

-

Combine the two solutions in the first vial. The mixture may become slightly cloudy.

-

Sonicate the mixture for 5-10 minutes to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Transfer the reaction mixture into a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave tightly.

-

Place the autoclave in a preheated oven at 120°C.

-

Maintain the temperature for 24 hours.

-

-

Cooling and Product Isolation:

-

After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature slowly over several hours. Caution: Do not quench the autoclave in cold water as the rapid pressure change can be hazardous.

-

Once at room temperature, carefully open the autoclave in a fume hood.

-

Collect the crystalline product by filtration or centrifugation.

-

-

Washing and Activation:

-

Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

To exchange the high-boiling DMF solvent within the pores, immerse the solid in a volatile solvent like ethanol for 24 hours, replacing the ethanol with a fresh portion at least three times.

-

Dry the product under vacuum at a moderate temperature (e.g., 80-100°C) to remove the solvent from the pores and "activate" the MOF for subsequent applications.[12]

-

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes the key experimental parameters and their potential influence on the synthesis of MOFs with 2,3,5,6-tetrafluoro-4-formylbenzoic acid. This should serve as a starting point for optimization.

| Parameter | Typical Range | Rationale and Potential Effects |

| Metal-to-Ligand Molar Ratio | 1:1 to 1:2 | Influences the coordination number of the metal and the final framework topology. |

| Solvent | DMF, DEF, Ethanol | Affects solubility of reactants and can act as a template, influencing the crystal structure.[6] |

| Temperature | 100 - 180°C | Controls reaction kinetics and crystallinity. Higher temperatures may risk formyl group reactions. |

| Reaction Time | 12 - 48 hours | Determines the extent of reaction and crystal growth. Longer times may lead to decomposition.[5] |

| Modulators (e.g., other acids) | 0-20 equivalents | Can influence crystal size, morphology, and defect density. |

| pH | Neutral to slightly acidic | Helps to prevent side reactions of the formyl group. |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using 2,3,5,6-tetrafluoro-4-formylbenzoic acid.

Caption: Workflow for the solvothermal synthesis of a MOF.

Post-Synthetic Modification: Unleashing the Potential of the Formyl Group

The aldehyde functionality incorporated into the MOF structure serves as a powerful gateway for further functionalization through post-synthetic modification (PSM). This allows for the introduction of new chemical properties without altering the underlying framework topology.

Sources

- 1. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 6. research.setu.ie [research.setu.ie]

- 7. Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ossila.com [ossila.com]

Post-synthetic modification of amines using tetrafluoro-4-formylbenzoic acid

Application Note & Protocols

Post-Synthetic Modification of Amines using Tetrafluoro-4-formylbenzoic Acid: A Guide to Reductive Amination for Bioconjugation and Materials Science

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the post-synthetic modification of primary and secondary amines using tetrafluoro-4-formylbenzoic acid (TF-FBA). TF-FBA is a versatile bifunctional reagent that leverages the robust and selective chemistry of reductive amination to covalently link its tetrafluorinated phenyl core to a wide range of amine-containing substrates. The orthogonal aldehyde and carboxylic acid functionalities allow for a two-stage modification strategy. First, the aldehyde reacts with an amine to form a stable secondary or tertiary amine linkage. Subsequently, the carboxylic acid remains available for further conjugation, property modulation, or surface attachment. The presence of the tetrafluoroaryl moiety offers unique advantages, including enhanced metabolic stability, potential for ¹⁹F NMR-based quantification, and unique physicochemical properties. This document details the underlying reaction mechanism, provides step-by-step protocols for both small molecule and protein modification, discusses critical experimental parameters, and offers troubleshooting guidance for researchers in drug development, chemical biology, and materials science.

Introduction: The Power of Amine Modification

The post-synthetic modification (PSM) of existing molecular scaffolds is a cornerstone of modern chemistry, enabling the diversification of molecular function without necessitating de novo synthesis.[1][2] Amines, in particular, are ubiquitous functional groups in pharmaceuticals, natural products, and materials, making them prime targets for modification.[3] Traditional methods for amine alkylation can be difficult to control, often leading to over-alkylation.[4]

Reductive amination, however, offers a highly controlled and efficient alternative for forming stable carbon-nitrogen bonds.[5] This reaction proceeds through the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then selectively reduced by a mild hydride agent.[4]

This application note introduces Tetrafluoro-4-formylbenzoic Acid (TF-FBA) as a premier reagent for this purpose. Its utility is rooted in three key features:

-

Bifunctional Architecture : The aldehyde group serves as the reactive handle for amine modification, while the carboxylic acid provides a secondary point for conjugation or for tuning properties like solubility.

-

Robust Reaction Pathway : The core reaction, reductive amination, is highly reliable and tolerates a wide range of functional groups, making it suitable for complex molecules.[5]

-

Benefits of Fluorination : The electron-withdrawing tetrafluorophenyl ring enhances the reactivity of the aldehyde and imparts valuable properties to the final product, including increased metabolic stability, altered lipophilicity, and the introduction of a ¹⁹F NMR handle for straightforward analysis.

Reaction Mechanism: The Reductive Amination Pathway

The modification of an amine with TF-FBA proceeds via a two-stage, one-pot reductive amination process. The reaction is typically catalyzed by mild acid, which accelerates the dehydration step.

-

Step 1: Hemiaminal Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon of the TF-FBA aldehyde group to form a transient hemiaminal intermediate.

-

Step 2: Imine/Iminium Ion Formation : The hemiaminal undergoes acid-catalyzed dehydration to form a Schiff base (imine). The imine can be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.

-

Step 3: Hydride Reduction : A selective reducing agent, such as Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion to the iminium carbon.[4][6] This step is irreversible and results in the formation of a stable secondary (from a primary amine) or tertiary (from a secondary amine) amine linkage.

The overall mechanism is depicted below.

Caption: Reductive amination mechanism of an amine with TF-FBA.

Experimental Protocols

Protocol 1: Modification of a Small Molecule Primary Amine

This protocol describes a general procedure for modifying a model primary amine, benzylamine, with TF-FBA.

Materials:

-

Tetrafluoro-4-formylbenzoic acid (TF-FBA)

-

Benzylamine

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

Acetic Acid (AcOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl Acetate and Hexanes for elution

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add TF-FBA (1.0 eq). Dissolve it in a 1:1 mixture of anhydrous DCM and anhydrous MeOH (to a final concentration of ~0.1 M).

-

Amine Addition : Add benzylamine (1.05 eq) to the solution, followed by glacial acetic acid (0.1 eq) to catalyze imine formation.

-

Imine Formation : Stir the reaction mixture at room temperature for 1 hour.

-

Reduction : Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup : Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

-

Characterization : Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Bioconjugation to Protein Lysine Residues

This protocol outlines the modification of lysine ε-amino groups on a model protein (e.g., Bovine Serum Albumin, BSA).

Caption: Workflow for protein bioconjugation using TF-FBA.

Materials:

-

Protein (e.g., BSA)

-

Phosphate-Buffered Saline (PBS), pH 6.0

-

TF-FBA

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Protein Preparation : Prepare a solution of the protein in PBS at a concentration of 5-10 mg/mL. Ensure the buffer pH is adjusted to ~6.0 to facilitate imine formation.

-

Reagent Preparation : Prepare a 100 mM stock solution of TF-FBA in DMSO. Prepare a 500 mM stock solution of NaBH₃CN in PBS immediately before use.

-

Reaction Initiation : Add the TF-FBA stock solution to the protein solution to achieve a final 20-50 fold molar excess of the reagent over the protein. The final DMSO concentration should not exceed 10% (v/v).

-

Imine Formation : Gently agitate the reaction mixture at room temperature for 1 hour.

-

Reduction : Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation : Continue the agitation at room temperature for 4-12 hours.

-

Quenching : Add the quenching buffer to a final concentration of 50 mM to consume any unreacted TF-FBA. Incubate for 30 minutes.

-

Purification : Purify the protein conjugate to remove excess reagents using an appropriate SEC column, eluting with a storage-stable buffer (e.g., PBS, pH 7.4).[7]

-

Characterization : Determine the final protein concentration (e.g., BCA assay). Analyze the degree of labeling (DOL) by MALDI-TOF or ESI-MS by comparing the mass of the modified protein to the unmodified control.

Data Presentation & Expected Results

Quantitative data from these modifications should be presented clearly. The primary result in bioconjugation is the Degree of Labeling (DOL), which can be determined by mass spectrometry.

| Parameter | Unmodified Protein (BSA) | TF-FBA Modified Protein | Expected Mass Shift per Modification |

| Observed Mass (Da) | ~66,430 | >66,649 | +219.02 Da |

| Degree of Labeling (DOL) | 0 | 1+ | N/A |

Note: The mass shift corresponds to the addition of C₈H₃F₄O₂. The actual DOL will depend on reaction conditions and protein accessibility.

Key Considerations & Troubleshooting

| Consideration | Rationale & Recommendation |

| Choice of Reductant | NaBH(OAc)₃ (STAB) is preferred for organic synthesis due to its mildness and non-toxic byproducts.[6] NaBH₃CN is highly effective in aqueous media and at acidic pH, making it ideal for bioconjugation. It selectively reduces imines in the presence of aldehydes.[4] Handle with care due to its toxicity. |

| pH Control | A slightly acidic pH (5-6.5) is critical. It protonates the hemiaminal to facilitate dehydration but leaves enough of the amine unprotonated to act as a nucleophile. Buffers like MES or acetate are suitable alternatives to PBS for maintaining this pH range. |

| Stoichiometry | For small molecules, a slight excess of the amine (1.05-1.2 eq) is often used. For proteins, a large excess of TF-FBA (20-100x) is required to drive the reaction due to the lower effective concentration of reactive sites. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Incorrect pH; Inactive reducing agent; Steric hindrance around the amine. | Verify reaction pH is between 5-6.5. Use freshly prepared reducing agent. Increase reaction time or temperature (for small molecules). |

| Low Yield (Small Molecule) | Incomplete reaction; Product loss during workup/purification. | Increase reaction time or equivalents of reducing agent. Optimize purification chromatography conditions. |

| Protein Precipitation | High concentration of organic co-solvent (DMSO); Protein instability at reaction pH. | Keep DMSO concentration below 10% (v/v). Screen for optimal buffer conditions prior to scaling up. |

| Multiple Products | Over-alkylation (less common); Reaction with other nucleophilic residues. | This method is highly selective for amines. If side-reactivity is suspected, confirm by mass spectrometry and adjust pH. |

Conclusion

Tetrafluoro-4-formylbenzoic acid is a powerful and versatile reagent for the post-synthetic modification of amines. The underlying reductive amination chemistry provides a controlled and efficient means to introduce a multi-functional, fluorinated tag onto small molecules, proteins, and other amine-bearing materials. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully implement this chemistry, opening new avenues in drug conjugate design, materials functionalization, and chemical biology.

References

- Di(4,5,6,7-tetrafluorobenzothiazol-2-yl) disulfide: Synthesis and reactions with amines. Google Search.

- 4-Amino-2,3,5,6-tetrafluorobenzoic acid. Benchchem.

- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.

- Post-synthetic modification of amine-functionalized permanently porous coordin

-

Access to optically active tetrafluoroethylenated amines based on[8][9]-proton shift reaction. MDPI.